"synthesis and characterization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
"synthesis and characterization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
Abstract
The indane scaffold is a privileged structural motif, forming the core of numerous pharmaceutically active compounds and natural products.[1][2][3] The targeted functionalization of this scaffold is of paramount importance in medicinal chemistry and drug development. This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-bromo-4-fluoro-2,3-dihydro-1H-indene (CAS No. 1188171-96-1), a valuable synthetic intermediate.[4][5] We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and outline a multi-technique analytical workflow to ensure the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically robust approach to this class of molecules.
Strategic Rationale for Synthesis
The synthesis of a specifically substituted indane, such as 1-bromo-4-fluoro-2,3-dihydro-1H-indene, requires a regioselective approach. Direct bromination of 4-fluoroindane would likely result in a mixture of products, with potential for substitution on the aromatic ring or at the benzylic C1/C3 positions. A more controlled and reliable strategy involves building the core structure first and then introducing the bromine atom at the desired position via a functional group handle.
Our chosen pathway leverages a classic and robust method in organic synthesis: the intramolecular Friedel-Crafts acylation to form a key indanone intermediate.[3][6] This ketone then serves as a versatile anchor for subsequent transformations. The reduction of the ketone to a secondary alcohol provides the necessary hydroxyl group at the C1 position, which can then be cleanly converted to the target bromide. This multi-step approach ensures high regioselectivity and yields a pure, well-defined final product.
The overall synthetic workflow is depicted below.
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocols
Trustworthiness through Self-Validation: Each protocol includes in-process checks (e.g., TLC monitoring) and expected observations, allowing the researcher to validate the progress and outcome of each step.
Step 1: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-one
This step employs an intramolecular Friedel-Crafts acylation.[3][6] The precursor acid is first converted to the more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.
-
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 3-(3-fluorophenyl)propanoyl chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the AlCl₃ suspension to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-fluoro-2,3-dihydro-1H-inden-1-one, which can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-ol
This is a standard chemoselective reduction of a ketone to a secondary alcohol using sodium borohydride. The choice of NaBH₄ is critical as it is mild and will not reduce the aromatic ring.
-
Materials:
-
4-Fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
-
Protocol:
-
Dissolve 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, controlling the effervescence.
-
Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield 4-fluoro-2,3-dihydro-1H-inden-1-ol, typically as a white solid of sufficient purity for the next step.
-
Step 3: Synthesis of 1-Bromo-4-fluoro-2,3-dihydro-1H-indene
The conversion of the secondary alcohol to the corresponding bromide is achieved using phosphorus tribromide. This reaction should be performed in an anhydrous, non-protic solvent and at low temperatures to minimize side reactions like elimination.
-
Materials:
-
4-Fluoro-2,3-dihydro-1H-inden-1-ol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve the 4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.4 eq) dropwise via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Carefully pour the reaction mixture onto ice.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, then wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 1-bromo-4-fluoro-2,3-dihydro-1H-indene.
-
Comprehensive Characterization
Confirming the identity and purity of the final compound is a critical, non-negotiable step. A multi-technique approach provides orthogonal data, leading to an unambiguous structural assignment.
Caption: An integrated approach to analytical characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the atomic connectivity.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Aromatic Region (δ ~7.0-7.4 ppm): Three protons exhibiting complex splitting patterns due to H-H and H-F couplings. Benzylic Proton (H1, δ ~5.5-5.8 ppm): A triplet or doublet of doublets, coupled to the C2 protons. Its downfield shift is characteristic of a proton attached to a carbon bearing a bromine atom. Aliphatic Protons (H2, H3, δ ~2.2-3.2 ppm): Four protons in the aliphatic region, showing complex multiplets due to geminal and vicinal couplings. |
| ¹³C NMR | Aromatic Carbons (δ ~115-150 ppm): Six distinct signals. The carbon attached to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant (~245 Hz). Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings. Benzylic Carbon (C1, δ ~50-55 ppm): The signal for the carbon bearing the bromine will be in this region. Aliphatic Carbons (C2, C3, δ ~30-40 ppm): Two signals for the methylene carbons. |
| Mass Spec. | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 214 and 216, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[7] This doublet is a definitive indicator of a monobrominated compound. Fragmentation: Expect loss of Br• (m/z 135) and HBr (m/z 134) to be prominent fragmentation pathways. |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence and absence of key functional groups. The spectrum provides a unique molecular fingerprint.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the presence of the dihydroindene CH₂ groups. |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Characteristic absorptions for the benzene ring. |
| C-F Stretch | 1200 - 1280 | A strong, characteristic absorption confirming the presence of the fluorine substituent.[9] |
| C-Br Stretch | 550 - 650 | A strong absorption in the fingerprint region, confirming the presence of the bromine atom. The low wavenumber is due to the high mass of the bromine atom.[9] |
| Absence of C=O Stretch | N/A (around 1710 cm⁻¹) | The absence of a strong peak around 1710 cm⁻¹ confirms the complete reduction of the indanone intermediate. |
| Absence of O-H Stretch | N/A (around 3200-3600 cm⁻¹) | The absence of a broad peak in this region confirms the complete conversion of the alcohol intermediate to the bromide. |
Conclusion
This guide outlines a logical, robust, and reproducible pathway for the synthesis of 1-bromo-4-fluoro-2,3-dihydro-1H-indene. By proceeding through a well-defined indanone intermediate, this method ensures high regioselectivity for the final bromination step. The detailed protocols, coupled with the comprehensive characterization workflow, provide researchers with the necessary tools to produce and validate this valuable chemical building block with a high degree of confidence. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized indane derivatives, underscoring the versatility of this strategic approach in modern organic and medicinal chemistry.
References
- Tutar, A., & Erenler, R. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one.
-
Fan, Y. C., & Kwon, O. (2013). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. Organic Letters. Available at: [Link].
-
Park, H., & Lee, K. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. Available at: [Link].
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. Available at: [Link].
-
Park, H., & Lee, K. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. Available at: [Link].
-
ChemBK. 1-bromo-4-fluoro-2,3-dihydro-1H-indene. ChemBK. Available at: [Link].
-
Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link].
-
ACS Publications. (2018). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters. Available at: [Link].
-
Supporting Information for an unspecified article. ACS Publications. Available at: [Link].
-
PubChem. 1-bromo-4-fluoro-2,3-dihydro-1h-indene. PubChem. Available at: [Link].
-
PubChem. 4-bromo-2,2-difluoro-2,3-dihydro-1H-indene. PubChem. Available at: [Link].
-
PubMed Central. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PubMed Central. Available at: [Link].
-
ResearchGate. (2017). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. Available at: [Link].
-
B. C. Smith. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link].
-
B. C. Smith. (2018). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link].
-
Plyler, E. K., & Benedict, W. S. (1951). Infrared Spectra of Eighteen Halogen-Substituted Methanes. Journal of Research of the National Bureau of Standards. Available at: [Link].
-
Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link].
-
National Center for Biotechnology Information. (2016). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. Available at: [Link].
-
NIST. 1H-Indene, 2,3-dihydro-4-methyl-. NIST WebBook. Available at: [Link].
-
Rampon, D. S., et al. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). ResearchGate. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. PubChemLite - 1-bromo-4-fluoro-2,3-dihydro-1h-indene (C9H8BrF) [pubchemlite.lcsb.uni.lu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
